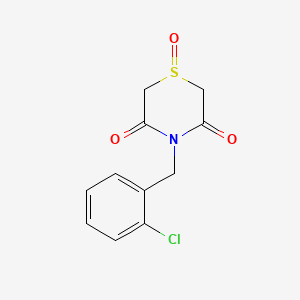

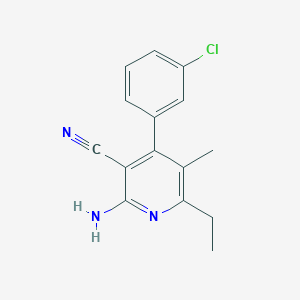

![molecular formula C17H16ClNO2 B3036062 (NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine CAS No. 338962-86-0](/img/structure/B3036062.png)

(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring, the introduction of the phenyl groups, and the attachment of the methoxy and hydroxylamine groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl ring, for example, would introduce strain into the molecule because its bond angles deviate from the idealized tetrahedral angle of 109.5 degrees. This strain could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the hydroxylamine group could potentially engage in reactions with electrophiles, and the methoxy group could be involved in ether cleavage reactions. The phenyl and cyclopropyl groups could also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like hydroxylamine and methoxy could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用

Preparation and Reaction Studies

The preparation and reaction of cyclopropenone oximes, closely related to the chemical , have been explored. Yoshida et al. (1988) studied the preparation of 2,3-Diphenyl-, 2-methyl-3-phenyl-, and 2-methyl-3-(4-methylphenyl)cyclopropenone oxime hydrochlorides, leading to 4,6-diazaspiro[2.3]hexenones through reaction with isocyanates (Yoshida et al., 1988).

Synthesis Improvement

Gao Xue-yan (2011) improved the synthesis of 4-Chlorophenyl cyclopropyl ketone, a compound structurally similar to the chemical of interest, showcasing the potential for optimization in synthesizing related compounds (Gao Xue-yan, 2011).

Metabolic Studies

N-(2-Methoxyphenyl)hydroxylamine, part of the compound's structure, has been studied by Naiman et al. (2011), revealing its metabolism by human hepatic microsomes and identifying major microsomal enzymes involved in this process (Naiman et al., 2011).

Degradation and Environmental Impact

Lin Wang et al. (2016) investigated the removal of chlorpheniramine, which shares the 4-chlorophenyl component, in a nanoscale zero-valent iron-induced Fenton system, providing insights into the degradation pathways and environmental impacts of similar compounds (Wang et al., 2016).

Prodrug Development

The development of N-dinitrophenylamino acid amides, related to the compound's structure, as potential bioreductive prodrugs was explored by Sykes et al. (1999), indicating potential applications in medicinal chemistry (Sykes et al., 1999).

Enzymatic Metabolism

The metabolism of N-(2-methoxyphenyl)hydroxylamine in rat hepatic microsomes was studied by Naiman et al. (2010), providing further insights into its metabolic pathways and implications for similar compounds (Naiman et al., 2010).

Reaction Mechanisms

The reaction of O-methylhydroxylamine with adenosine, studied by Singer and Spengler (1982), might offer insights into the reactivity and potential applications of hydroxylamine derivatives (Singer & Spengler, 1982).

Imaging Agent Development

Kumar et al. (2004) synthesized a compound involving a chlorophenyl and methoxyphenyl group, similar to the compound , for potential use in PET imaging, demonstrating the application in diagnostic imaging (Kumar et al., 2004).

Safety and Hazards

将来の方向性

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For example, researchers could investigate new methods for synthesizing this compound or analogs with similar structures. They could also study the compound’s reactivity under various conditions to learn more about its chemical behavior. If this compound shows biological activity, it could be studied as a potential therapeutic agent .

特性

IUPAC Name |

(NZ)-N-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO2/c1-21-14-8-4-12(5-9-14)17(19-20)16-10-15(16)11-2-6-13(18)7-3-11/h2-9,15-16,20H,10H2,1H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXXWGSPQSMEKT-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NO)C2CC2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=N\O)/C2CC2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

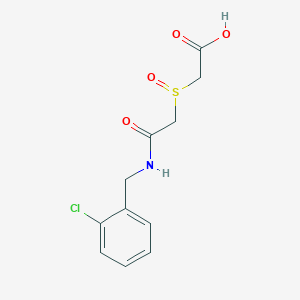

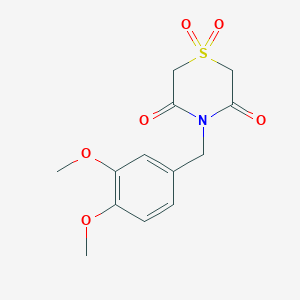

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B3035984.png)

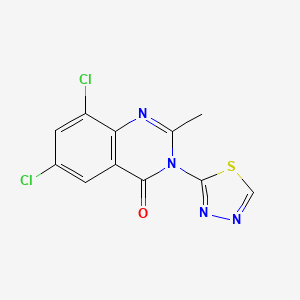

![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]sulfinyl}acetic acid](/img/structure/B3035985.png)

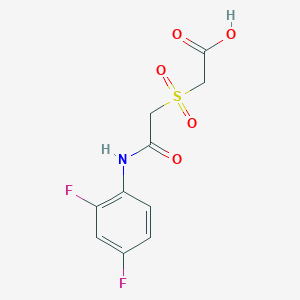

![2-[(2,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035993.png)

![4-bromo-N-[[4-ethyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035997.png)

![(Z)-2-(4-Chlorophenyl)sulfonyl-N-[(2,6-dichlorophenyl)methoxy]-1-phenylethanimine](/img/structure/B3035998.png)

![2-[(3,4-difluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3035999.png)

![{[2-(Benzyloxy)-3-methoxyphenyl]methylene}(methyl)ammoniumolate](/img/structure/B3036001.png)